molecular formula C17H16N4O3S2 B3442017 N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide

Cat. No.: B3442017
M. Wt: 388.5 g/mol
InChI Key: RIXDXDJYMYXHBD-UHFFFAOYSA-N
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Description

WAY-115654 is a bioactive small molecule known for its role as an inhibitor of voltage-gated sodium channels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-115654 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions

Industrial Production Methods

Industrial production of WAY-115654 follows standardized protocols to ensure high purity and consistency. The compound is often prepared in solution, such as 10mM in dimethyl sulfoxide (DMSO), and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

WAY-115654 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of WAY-115654 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the intermediates involved.

Major Products Formed

The major products formed from the reactions of WAY-115654 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs.

Scientific Research Applications

WAY-115654 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Investigated for its effects on biological systems, particularly its role in inhibiting voltage-gated sodium channels.

    Medicine: Explored for its potential therapeutic applications, including pain management and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

WAY-115654 exerts its effects by inhibiting voltage-gated sodium channels. This inhibition disrupts the normal flow of sodium ions across cell membranes, affecting the electrical activity of cells. The molecular targets and pathways involved in this mechanism include the binding of WAY-115654 to specific sites on the sodium channels, leading to their inactivation .

Comparison with Similar Compounds

Similar Compounds

    Tetrodotoxin: Another inhibitor of voltage-gated sodium channels, known for its potent effects.

    Lidocaine: A local anesthetic that also inhibits sodium channels, used in medical applications.

Uniqueness of WAY-115654

WAY-115654 is unique in its specific binding affinity and inhibitory effects on voltage-gated sodium channels. Its distinct chemical structure and properties make it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-2-15-19-20-17(25-15)21-26(23,24)14-10-8-13(9-11-14)18-16(22)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXDXDJYMYXHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide
Reactant of Route 2
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N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide
Reactant of Route 3
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N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide
Reactant of Route 4
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N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide

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